N'-(4-methoxybenzoyl)-2-furohydrazide
Description
N'-(4-Methoxybenzoyl)-2-furohydrazide is a hydrazide derivative featuring a 2-furoyl hydrazide core substituted with a 4-methoxybenzoyl group. This compound is synthesized via condensation reactions between 2-furohydrazide and substituted benzaldehydes or aroyl chlorides under reflux conditions, often using ethanol or THF as solvents and catalytic agents like acetic acid or triethylamine .
Properties
IUPAC Name |
N'-(4-methoxybenzoyl)furan-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-18-10-6-4-9(5-7-10)12(16)14-15-13(17)11-3-2-8-19-11/h2-8H,1H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIYUVMNCRNUQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anticancer Activity
- N'-(4-Methoxybenzoyl)-2-furohydrazide: Limited data on direct anticancer activity, but methoxy substitution in related hydrazides (e.g., pyrrole derivatives) reduces potency compared to methyl or halogen substituents. For example, 4-methoxybenzoyl-substituted compounds showed IC₅₀ values >10 μM in cancer cell lines, whereas 4-methylbenzoyl analogs exhibited IC₅₀ = 6–8 μM .
Spectroscopic and Physical Properties
Infrared (IR) Spectroscopy
- This compound: Strong C=O stretch at ~1663–1682 cm⁻¹ (hydrazide carbonyl) and NH stretches at 3150–3319 cm⁻¹.
- N'-(2-Furylmethylene)-2-furohydrazide : Additional C=N stretch at ~1600 cm⁻¹ due to the furylmethylene group .
Nuclear Magnetic Resonance (NMR)
Substituent Effects on Reactivity and Stability
- Electron-Donating Groups (e.g., -OCH₃) : Enhance solubility in polar solvents but reduce electrophilicity, limiting reactivity in nucleophilic substitutions .
- Bulkier Substituents (e.g., Naphthyl) : Increase molecular weight (e.g., 320.34 g/mol for 2'-(4-methoxybenzoyl)-1-naphthohydrazide vs. 204.18 g/mol for N'-(2-furylmethylene)-2-furohydrazide) and steric hindrance, affecting binding to biological targets .
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